Cas no 3277-79-0 (4-Bromophenyl Cyclohexyl Ketone)
4-Bromophenyl Cyclohexyl Ketone Chemical and Physical Properties
Names and Identifiers
-
- (4-bromophenyl)-cyclohexyl-methanone
- (4-bromophenyl)(cyclohexyl)methanone
- 4-Bromophenyl cyclohexyl ketone
- LogP
- methanone, (4-bromophenyl)cyclohexyl-
- 3277-79-0
- DTXSID40640565
- (4-bromophenyl)-cyclohexylmethanone
- MFCD03841351
- SCHEMBL14335438
- OSZVBPMTWSMMRS-UHFFFAOYSA-N
- AKOS009339931
- G57882
- C13H15BrO
- CS-0357252
- EN300-24525456
- 4-Bromophenyl Cyclohexyl Ketone
-
- MDL: MFCD03841351
- Inchi: 1S/C13H15BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
- InChI Key: OSZVBPMTWSMMRS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C1CCCCC1)=O
Computed Properties
- Exact Mass: 266.03065
- Monoisotopic Mass: 266.03063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-Bromophenyl Cyclohexyl Ketone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204168-1g |
4-Bromophenyl cyclohexyl ketone |
3277-79-0 | 97% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 204168-5g |
4-Bromophenyl cyclohexyl ketone |
3277-79-0 | 97% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 204168-25g |
4-Bromophenyl cyclohexyl ketone |
3277-79-0 | 97% | 25g |
£2416.00 | 2022-03-01 | |
| abcr | AB364198-1 g |
4-Bromophenyl cyclohexyl ketone, 97%; . |
3277-79-0 | 97% | 1 g |
€594.40 | 2023-07-19 | |
| abcr | AB364198-5 g |
4-Bromophenyl cyclohexyl ketone, 97%; . |
3277-79-0 | 97% | 5 g |
€1,373.40 | 2023-07-19 | |
| TRC | B801820-2.5mg |
4-Bromophenyl Cyclohexyl Ketone |
3277-79-0 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B801820-5mg |
4-Bromophenyl Cyclohexyl Ketone |
3277-79-0 | 5mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B801820-25mg |
4-Bromophenyl Cyclohexyl Ketone |
3277-79-0 | 25mg |
$ 95.00 | 2022-06-06 | ||
| abcr | AB364198-1g |
4-Bromophenyl cyclohexyl ketone, 97%; . |
3277-79-0 | 97% | 1g |
€841.90 | 2025-02-20 | |
| abcr | AB364198-5g |
4-Bromophenyl cyclohexyl ketone, 97%; . |
3277-79-0 | 97% | 5g |
€1373.40 | 2023-09-06 |
4-Bromophenyl Cyclohexyl Ketone Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-Bromophenyl Cyclohexyl Ketone
Recent Advances in the Study of 4-Bromophenyl Cyclohexyl Ketone (CAS: 3277-79-0) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromophenyl Cyclohexyl Ketone (CAS: 3277-79-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ketone derivative, characterized by a bromophenyl group attached to a cyclohexyl ketone moiety, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory diseases.
One of the most notable advancements in the study of 4-Bromophenyl Cyclohexyl Ketone is its role as a precursor in the synthesis of gamma-secretase modulators. Gamma-secretase is a critical enzyme involved in the processing of amyloid precursor protein (APP), and its dysregulation is implicated in the pathogenesis of Alzheimer's disease. Researchers have demonstrated that derivatives of 4-Bromophenyl Cyclohexyl Ketone can effectively modulate gamma-secretase activity, offering a promising avenue for the development of Alzheimer's therapeutics. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, highlighting the compound's potential in neurodegenerative disease research.
In addition to its applications in neurology, 4-Bromophenyl Cyclohexyl Ketone has been investigated for its anti-inflammatory properties. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs of this compound exhibit potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These analogs were synthesized through a series of structural modifications, with the bromophenyl group playing a crucial role in enhancing binding affinity to inflammatory targets. The study suggests that 4-Bromophenyl Cyclohexyl Ketone derivatives could serve as lead compounds for the development of new anti-inflammatory drugs.
Another area of interest is the use of 4-Bromophenyl Cyclohexyl Ketone in the synthesis of photoactive compounds. Researchers have leveraged its unique chemical structure to develop photosensitizers for photodynamic therapy (PDT), a non-invasive treatment for cancer and microbial infections. A 2023 study in the European Journal of Medicinal Chemistry demonstrated that bromophenyl-containing ketones, including 4-Bromophenyl Cyclohexyl Ketone, exhibit strong absorption in the visible light spectrum, making them suitable for PDT applications. The study also highlighted the compound's stability and low toxicity, further supporting its potential in clinical settings.
Despite these promising developments, challenges remain in the optimization of 4-Bromophenyl Cyclohexyl Ketone derivatives for therapeutic use. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through further structural refinement and pharmacokinetic studies. Ongoing research is focused on improving the drug-like properties of these compounds, with computational chemistry and high-throughput screening playing pivotal roles in this process.
In conclusion, 4-Bromophenyl Cyclohexyl Ketone (CAS: 3277-79-0) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications, ranging from neurodegenerative disease therapeutics to anti-inflammatory agents and photoactive compounds, underscore its potential as a versatile building block for drug discovery. Future studies will likely explore new derivatives and their mechanisms of action, paving the way for innovative treatments in various medical fields.
3277-79-0 (4-Bromophenyl Cyclohexyl Ketone) Related Products
- 62368-92-7(Cycloheptanone, 2-[2-(4-bromophenyl)-2-oxoethyl]-)
- 61668-24-4(1,4-Butanedione, 2-benzoyl-4-(4-bromophenyl)-1-phenyl-)
- 2204-97-9(4-Bromophenyl cyclopentyl ketone)
- 61668-32-4(1,4-Pentanedione, 2-benzoyl-1-(4-bromophenyl)-)
- 61668-31-3(1,4-Pentanedione, 3-benzoyl-1-(4-bromophenyl)-)
- 898769-06-7(3-Bromophenyl cyclohexyl ketone)
- 105076-42-4(Ethanone, 1-(4-bromophenyl)-2-(4-propylcyclohexyl)-, trans-)
- 61668-27-7(1,4-Butanedione, 2-benzoyl-1-(4-bromophenyl)-4-phenyl-)
- 54669-73-7(Cyclohexanone, 2-[2-(4-bromophenyl)-2-oxoethyl]-)
- 137919-79-0(Cyclohexanone, 2-(4-bromobenzoyl)-5-methyl-)